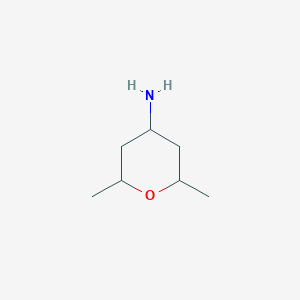

![molecular formula C13H20N2O2 B2560771 tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate CAS No. 1909319-84-1](/img/structure/B2560771.png)

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1909319-84-1 . It has a molecular weight of 236.31 . The IUPAC name for this compound is tert-butyl (3-amino-5-methylbenzyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2/c1-9-5-10 (7-11 (14)6-9)8-15-12 (16)17-13 (2,3)4/h5-7H,8,14H2,1-4H3, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Intermediates

Synthesis of Biologically Active Compounds Tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate serves as an important intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291). A rapid synthetic method has been established for this compound, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Role in Diels‐Alder Reaction The compound is involved in the Diels‐Alder reaction, a vital chemical process used in synthesizing complex molecules, including those used in drug design and material science (Padwa, Brodney, & Lynch, 2003).

Deprotection of Carbamates In chemical synthesis, particularly in the synthesis of pharmaceuticals, the deprotection of tert-butyl carbamates is a crucial step. Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for this purpose, preserving the stereochemical integrity of the substrates, which is essential for the activity of the resulting compounds (Li et al., 2006).

Structural Analysis and Hydrogen Bond Interplay The compound's derivatives have been structurally characterized to understand the nature of interactions in the asymmetric units. The interplay of hydrogen bonds assembles molecules into three-dimensional architectures, which is significant in the field of crystal engineering and drug design (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Catalysis and Chemical Transformations

Catalytic N-tert-Butoxycarbonylation The compound plays a role in the N-tert-butoxycarbonylation of amines, a reaction of significant importance in the synthesis of various chemical entities, including pharmaceuticals. The process catalyzed by Indium(III) halides is efficient, yielding high-quality N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).

Enantioselective Synthesis Enantioselective synthesis is a crucial aspect of pharmaceutical production, ensuring the bioactivity of chiral drugs. An efficient stereoselective synthesis route for the compound has been described, emphasizing its importance in producing chiral intermediates for drugs (Wang, Ma, Reddy, & Hu, 2017).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFVUHGOFINSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

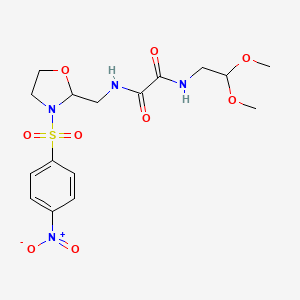

![1-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2560688.png)

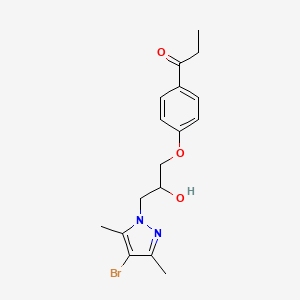

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2560689.png)

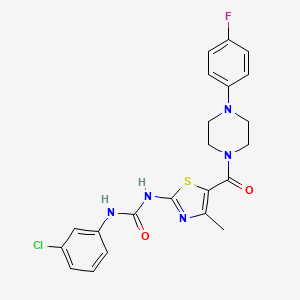

![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)

![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2560696.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)

![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)

![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)

![2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2560708.png)

![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)

![6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2560711.png)